![molecular formula C8H9NO3 B1602030 Ethyl 3-hydroxypicolinate CAS No. 73406-50-5](/img/structure/B1602030.png)
Ethyl 3-hydroxypicolinate
Overview
Description
Ethyl 3-hydroxypicolinate is a chemical compound with the molecular formula C8H9NO3 . It is used in various chemical reactions and can be obtained from certain manufacturers .
Synthesis Analysis
The synthesis of Ethyl 3-hydroxypicolinate involves the reaction of 3-hydroxypyridine-2-carboxylic acid with ethanol in the presence of sulfuric acid . The reaction is carried out at reflux conditions for several days. After cooling, the mixture is concentrated and diluted with ethyl acetate and water. The organic layers are then separated, washed, and dried to obtain Ethyl 3-hydroxypicolinate .Molecular Structure Analysis
The molecular structure of Ethyl 3-hydroxypicolinate consists of a pyridine ring substituted with a hydroxy group at the 3-position and an ethyl ester at the 2-position . The molecular weight of the compound is 167.16 .Scientific Research Applications
Chemical Synthesis
Ethyl 3-hydroxypicolinate is used in various areas of research including chemical synthesis . It can serve as a building block in the synthesis of more complex molecules.
Chromatography
In the field of chromatography, Ethyl 3-hydroxypicolinate can be used as a standard or reference compound . It helps in the identification and quantification of other substances in a mixture.
Analytical Chemistry
Ethyl 3-hydroxypicolinate can be used in analytical chemistry . It can be used in the development and validation of analytical methods.
Material Science
In material science, Ethyl 3-hydroxypicolinate might be used in the synthesis of new materials . Its properties could influence the characteristics of the resulting material.
Life Science Research
Ethyl 3-hydroxypicolinate can be used in life science research . It might be used in the study of biological systems or in the development of new drugs.
Biopharma Production
In biopharma production, Ethyl 3-hydroxypicolinate could potentially be used in the synthesis of pharmaceuticals . Its properties might influence the efficacy and safety of the resulting product.
Safety and Hazards
Ethyl 3-hydroxypicolinate is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Future Directions
While specific future directions for Ethyl 3-hydroxypicolinate are not mentioned in the literature, there is a general interest in the development of new synthetic strategies and applications for compounds with similar structures. For example, there is ongoing research into the synthesis of diverse biologically relevant heterocycles using compounds like 2-naphthol . Such research could potentially include Ethyl 3-hydroxypicolinate in the future.
Mechanism of Action
Target of Action
Ethyl 3-hydroxypicolinate is a chemical compound with the molecular formula C8H9NO3 . The primary targets of this compound are currently unknown. This is an area of ongoing research, and more studies are needed to identify its specific targets and their roles in biological systems.
Biochemical Pathways
It’s worth noting that 3-hydroxypicolinic acid, a related compound, is an important pyridine building block of bacterial secondary metabolites . The enzymatic mechanism underlying the biosynthesis of 3-Hydroxypicolinic acid has been elucidated , which might provide some clues about the potential pathways affected by Ethyl 3-hydroxypicolinate.
properties
IUPAC Name |
ethyl 3-hydroxypyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-2-12-8(11)7-6(10)4-3-5-9-7/h3-5,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYREQBXDUEBDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60567927 | |
Record name | Ethyl 3-hydroxypyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60567927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-hydroxypicolinate | |
CAS RN |
73406-50-5 | |
Record name | Ethyl 3-hydroxypyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60567927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 73406-50-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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